7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a heterocyclic scaffold known for its versatility in medicinal chemistry and agrochemical applications. Its structure features a fused triazole-pyrimidine core substituted at position 7 with a 3,4-dihydro-1,5-benzodioxepin moiety and at position 2 with a methoxymethyl group. The benzodioxepin ring introduces a bicyclic, oxygen-rich aromatic system, while the methoxymethyl group enhances lipophilicity compared to simpler alkyl or amino substituents. This combination may optimize pharmacokinetic properties, such as membrane permeability and metabolic stability, while retaining target-binding efficacy .
Properties
Molecular Formula |
C16H16N4O3 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H16N4O3/c1-21-10-15-18-16-17-6-5-12(20(16)19-15)11-3-4-13-14(9-11)23-8-2-7-22-13/h3-6,9H,2,7-8,10H2,1H3 |
InChI Key |
SIABYTUVSSYCLT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=N1)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions The initial step often includes the formation of the benzodioxepin ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzodioxepin and triazolopyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The benzodioxepin group in the target compound provides a bulky, oxygenated aromatic system , distinct from the smaller trimethoxyphenyl or trifluoromethyl groups in other analogs. This may enhance binding to hydrophobic pockets in biological targets (e.g., tubulin) while improving solubility via ether oxygen atoms .
- In contrast, 7-chloro or alkoxy substituents (e.g., heptyloxy in compound 3f ) prioritize herbicidal over anticancer activity, highlighting substituent-driven functional divergence.
Substituent Effects at Position 2
The 2-position influences electronic properties and steric accessibility. Notable comparisons:
Key Observations :
- The methoxymethyl group in the target compound balances lipophilicity (logP) and metabolic stability compared to polar amino groups or aromatic benzyl substituents. This substitution may reduce oxidative metabolism, extending half-life in vivo .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
